GNE 220 hydrochloride

Description

BenchChem offers high-quality GNE 220 hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about GNE 220 hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

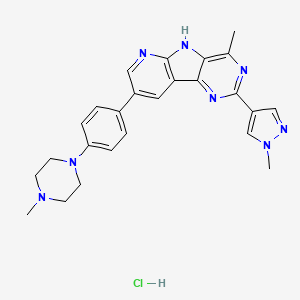

6-methyl-12-[4-(4-methylpiperazin-1-yl)phenyl]-4-(1-methylpyrazol-4-yl)-3,5,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N8.ClH/c1-16-22-23(30-24(28-16)19-14-27-32(3)15-19)21-12-18(13-26-25(21)29-22)17-4-6-20(7-5-17)33-10-8-31(2)9-11-33;/h4-7,12-15H,8-11H2,1-3H3,(H,26,29);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBVBAEHNBOTZQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC(=N1)C3=CN(N=C3)C)C4=C(N2)N=CC(=C4)C5=CC=C(C=C5)N6CCN(CC6)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27ClN8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GNE-220 Hydrochloride: A Technical Guide to its Mechanism of Action as a MAP4K4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNE-220 hydrochloride is a potent and selective small molecule inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4). This technical guide provides an in-depth overview of the mechanism of action of GNE-220, focusing on its molecular target, downstream signaling pathways, and cellular effects. The information presented herein is curated from peer-reviewed literature and technical data sheets to support researchers and drug development professionals in their understanding and application of this compound.

Core Mechanism of Action: Selective Inhibition of MAP4K4

GNE-220 hydrochloride exerts its biological effects through the potent and selective inhibition of MAP4K4, a serine/threonine kinase belonging to the Ste20 family.[1] The primary mechanism of action is the competitive binding to the ATP-binding site of the MAP4K4 kinase domain, thereby preventing the phosphorylation of its downstream substrates.

Kinase Selectivity Profile

GNE-220 demonstrates high selectivity for MAP4K4. However, it also exhibits inhibitory activity against a few other kinases at varying concentrations. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its potency and selectivity.

| Kinase Target | IC50 (nM) |

| MAP4K4 | 7 |

| MINK (MAP4K6) | 9 |

| DMPK | 476 |

| KHS1 (MAP4K5) | 1100 |

| Table 1: In vitro kinase inhibitory activity of GNE-220 against a panel of kinases. Data compiled from MedChemExpress.[2][3][4][5] |

Downstream Signaling Pathways Modulated by GNE-220

The inhibition of MAP4K4 by GNE-220 leads to the modulation of several downstream signaling pathways, primarily impacting endothelial cell motility and cytoskeletal dynamics. The most well-characterized pathway involves the regulation of integrin-FERM binding.

The MAP4K4-Moesin-Integrin Pathway in Endothelial Cells

Research has elucidated a linear signaling cascade in endothelial cells where MAP4K4 plays a pivotal role in controlling cell migration, a critical process in angiogenesis.[6][7]

-

MAP4K4 Phosphorylates Moesin: In migrating endothelial cells, MAP4K4 directly phosphorylates moesin, a member of the Ezrin-Radixin-Moesin (ERM) family of proteins, at retracting cell membranes.[6]

-

Moesin Inactivates Integrins: Phosphorylated moesin then competes with talin for binding to the intracellular domain of β1-integrin.[6] This competitive binding leads to the inactivation of the integrin.

-

Regulation of Focal Adhesion Disassembly: The inactivation of integrins by the MAP4K4-moesin pathway promotes the disassembly of focal adhesions, which is a crucial step for membrane retraction during cell movement.[6]

The inhibition of MAP4K4 by GNE-220 disrupts this pathway, leading to a reduction in moesin phosphorylation. This, in turn, prevents integrin inactivation and impairs focal adhesion disassembly, ultimately slowing endothelial cell migration.[6]

Broader Roles of MAP4K4

Beyond the well-defined pathway in endothelial cells, MAP4K4 is implicated as a signaling node in various other cellular processes, including:

-

JNK Signaling: MAP4K4 can activate the c-Jun N-terminal kinase (JNK) pathway, which is involved in cellular responses to stress, inflammation, and apoptosis.[5]

-

Hippo Signaling: Emerging evidence suggests a role for MAP4K4 in the Hippo signaling pathway, a key regulator of organ size and cell proliferation.[2]

-

mTOR and AMPK Pathways: MAP4K4 has been shown to intersect with the mTOR and AMPK pathways, which are central to cellular energy homeostasis and growth.[2]

Cellular Effects of GNE-220 Hydrochloride

Consistent with its mechanism of action, GNE-220 induces several observable effects in cellular assays, particularly in human umbilical vein endothelial cells (HUVECs).

-

Altered HUVEC Sprout Morphology: Treatment with GNE-220 alters the morphology of HUVEC sprouts in angiogenesis assays.[2][3]

-

Reduction of Retraction Fibers: GNE-220 leads to a dose-dependent reduction in phosphorylated ERM-positive (pERM+) retraction fibers.[2][3]

-

Increased Focal Adhesions: The compound dose-dependently increases the number of active β1-integrin-positive (active-INTβ1+) long focal adhesions.[2][3]

References

- 1. d-nb.info [d-nb.info]

- 2. Map4k4 signaling nodes in metabolic and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The molecular basis of the dichotomous functionality of MAP4K4 in proliferation and cell motility control in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. MAP4K4 - Wikipedia [en.wikipedia.org]

- 6. MAP4K4 regulates integrin-FERM binding to control endothelial cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

GNE-220 Hydrochloride: A Technical Guide to its Function as a MAP4K4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNE-220 hydrochloride is a potent and selective small molecule inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4). This technical guide provides an in-depth overview of the function, mechanism of action, and preclinical data related to GNE-220 hydrochloride. It is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting the MAP4K4 signaling pathway. While detailed in vivo pharmacokinetic and toxicological data for GNE-220 hydrochloride is not publicly available, this guide summarizes the known in vitro activity and provides context through data on other selective MAP4K4 inhibitors.

Introduction to GNE-220 Hydrochloride and its Target: MAP4K4

GNE-220 hydrochloride is a synthetic small molecule developed for research purposes to investigate the roles of MAP4K4 in various physiological and pathological processes.[1] Its primary function is the targeted inhibition of MAP4K4, a serine/threonine kinase belonging to the Sterile-20 (STE20) family.

MAP4K4 is a key signaling node implicated in a diverse range of cellular processes, including inflammation, cell migration, proliferation, and apoptosis.[2][3][4][5] It acts as an upstream regulator of several signaling cascades, most notably the c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB) pathways.[2][4] Due to its involvement in these fundamental pathways, MAP4K4 has emerged as a promising therapeutic target for a variety of diseases, including cancer, inflammatory disorders, and metabolic diseases.[2][3][5]

Mechanism of Action

GNE-220 hydrochloride exerts its biological effects through the competitive inhibition of the ATP-binding site of the MAP4K4 kinase domain. By occupying this site, it prevents the phosphorylation of MAP4K4's downstream substrates, thereby blocking the propagation of signals along its associated pathways.

One of the well-characterized downstream effects of MAP4K4 inhibition by GNE-220 is the modulation of endothelial cell motility.[6] This is achieved through the regulation of the Ezrin-Radixin-Moesin (ERM) family of proteins. MAP4K4 phosphorylates moesin, which in turn regulates the interaction between the cell membrane and the actin cytoskeleton, a critical process for cell migration and adhesion.[6] GNE-220 has been shown to reduce the phosphorylation of ERM proteins, leading to alterations in endothelial cell morphology and motility.[6]

Data Presentation

In Vitro Potency and Selectivity of GNE-220

| Kinase Target | IC50 (nM) | Reference |

| MAP4K4 | 7 | [6][7] |

| MINK (MAP4K6) | 9 | [6][7] |

| DMPK | 476 | [6][7] |

| KHS1 (MAP4K5) | 1100 | [6][7] |

In Vitro Cellular Effects of GNE-220

| Cell Type | Assay | Effect | Concentration Range | Reference |

| Human Umbilical Vein Endothelial Cells (HUVEC) | Sprout Morphology | Altered sprout morphology | Not specified | [6][7] |

| Human Umbilical Vein Endothelial Cells (HUVEC) | Immunofluorescence | Dose-dependent reduction of pERM+ retraction fibers | 0.1 - 10000 nM | [6][7] |

| Human Umbilical Vein Endothelial Cells (HUVEC) | Immunofluorescence | Dose-dependent increase in active-INTβ1+ long focal adhesions | 0.1 - 10000 nM | [6][7] |

Physicochemical Properties of GNE-220 Hydrochloride

| Property | Value | Reference |

| Molecular Formula | C25H27ClN8 | [7] |

| Molecular Weight | 474.99 g/mol | [7] |

In Vivo Data for Other Selective MAP4K4 Inhibitors (for context)

Disclaimer: The following data is for other selective MAP4K4 inhibitors and is provided for contextual purposes only. This data does not represent the in vivo properties of GNE-220 hydrochloride.

GNE-495

| Species | Dosing | Observation | Reference |

| Mouse (newborn) | Intraperitoneal injection | Dose-dependently delayed retinal vascular outgrowth and induced abnormal retinal vascular morphology | [1] |

PF-6260933

| Species | Route of Administration | Dose | Cmax (ng/mL) | Tmax (h) | Bioavailability (%) | Reference |

| Mouse | Oral | 10 mg/kg | 439 | 1.5 | Not Reported | [2] |

Experimental Protocols

MAP4K4 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) competition binding assay to measure the affinity of inhibitors to MAP4K4.

Materials:

-

MAP4K4 enzyme

-

LanthaScreen™ Eu-anti-Tag Antibody

-

Kinase Tracer

-

Kinase Buffer A (5X)

-

Test compound (e.g., GNE-220 hydrochloride)

-

384-well plate

Procedure:

-

Prepare a 1X Kinase Buffer A solution by diluting the 5X stock with distilled water.

-

Prepare serial dilutions of the test compound in 1X Kinase Buffer A.

-

Prepare a 3X solution of MAP4K4 enzyme and Eu-anti-Tag Antibody in 1X Kinase Buffer A.

-

Prepare a 3X solution of the Kinase Tracer in 1X Kinase Buffer A.

-

Add 5 µL of the test compound dilutions to the wells of the 384-well plate.

-

Add 5 µL of the 3X MAP4K4/antibody mixture to each well.

-

Add 5 µL of the 3X Kinase Tracer solution to each well to initiate the binding reaction.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).

-

Calculate the emission ratio (665 nm / 615 nm) and plot the results against the inhibitor concentration to determine the IC50 value.

Endothelial Cell Migration Scratch Assay

This assay is used to assess the effect of GNE-220 hydrochloride on the migration of endothelial cells.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVEC)

-

Complete Endothelial Growth Medium (EGM-2)

-

Phosphate-Buffered Saline (PBS)

-

GNE-220 hydrochloride

-

24-well tissue culture plates

-

p200 pipette tip

-

Microscope with imaging capabilities

Procedure:

-

Seed HUVECs in 24-well plates and culture until a confluent monolayer is formed.

-

Create a "scratch" in the cell monolayer using a sterile p200 pipette tip.

-

Gently wash the wells with PBS to remove detached cells.

-

Replace the medium with fresh EGM-2 containing various concentrations of GNE-220 hydrochloride or vehicle control.

-

Place the plate in an incubator at 37°C and 5% CO2.

-

Capture images of the scratch at the same position at time 0 and at regular intervals (e.g., 8, 16, and 24 hours).

-

Measure the width of the scratch at different points for each time point and condition.

-

Calculate the percentage of wound closure to determine the effect of GNE-220 on cell migration.

Western Blot for Phospho-ERM (p-ERM)

This protocol is for detecting the phosphorylation status of ERM proteins in response to GNE-220 treatment.

Materials:

-

HUVECs

-

GNE-220 hydrochloride

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against p-ERM

-

Primary antibody against total ERM or a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat HUVECs with GNE-220 hydrochloride at desired concentrations for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-ERM overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane and re-probe with an antibody against total ERM or a loading control to normalize the p-ERM signal.

Signaling Pathways and Visualizations

MAP4K4 Signaling in Endothelial Cell Migration

MAP4K4 plays a crucial role in regulating endothelial cell migration, a key process in angiogenesis. The pathway involves the phosphorylation of moesin, which in turn modulates the interaction between the actin cytoskeleton and the cell membrane at focal adhesions. Inhibition of MAP4K4 by GNE-220 disrupts this process.

Caption: MAP4K4-mediated signaling in endothelial cell migration and its inhibition by GNE-220.

Experimental Workflow for Assessing GNE-220's Effect on Cell Migration

The following diagram illustrates a typical experimental workflow to investigate the impact of GNE-220 hydrochloride on endothelial cell migration.

Caption: Workflow for a scratch assay to evaluate the effect of GNE-220 on cell migration.

Conclusion and Future Directions

GNE-220 hydrochloride is a valuable research tool for elucidating the complex roles of MAP4K4 in health and disease. Its high potency and selectivity make it a suitable probe for in vitro studies of MAP4K4-mediated signaling pathways. The available data strongly suggest a role for MAP4K4 in regulating endothelial cell behavior, highlighting its potential as a target for anti-angiogenic therapies.

However, a comprehensive understanding of the therapeutic potential of GNE-220 hydrochloride is limited by the lack of publicly available in vivo pharmacokinetic, pharmacodynamic, and toxicology data. Future research should focus on conducting these preclinical studies to establish a clear safety and efficacy profile. Furthermore, the absence of any reported clinical trials indicates that the translation of GNE-220 hydrochloride from a research compound to a clinical candidate is still in its nascent stages. Further investigation into its in vivo properties is a critical next step in the drug development process for this and other MAP4K4 inhibitors.

References

- 1. Structure-Based Design of GNE-495, a Potent and Selective MAP4K4 Inhibitor with Efficacy in Retinal Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of an in Vivo Tool to Establish Proof-of-Concept for MAP4K4-Based Antidiabetic Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In silico identification and biological evaluation of a selective MAP4K4 inhibitor against pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The molecular basis of the dichotomous functionality of MAP4K4 in proliferation and cell motility control in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

GNE-220 Hydrochloride: A Deep Dive into its Role in MAP4K4-Mediated Signal Transduction

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-220 hydrochloride is a potent and selective small molecule inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4).[1][2][3] As a member of the Ste20-like kinase family, MAP4K4 is a critical node in various signal transduction pathways, regulating a diverse array of cellular processes including cell motility, proliferation, and inflammation.[4][5] Aberrant MAP4K4 signaling has been implicated in several pathologies, including cancer and vascular disorders, making it an attractive therapeutic target.[5][6] This technical guide provides a comprehensive overview of GNE-220 hydrochloride's mechanism of action, its impact on MAP4K4-mediated signaling pathways, and detailed experimental protocols for its characterization.

Core Mechanism of Action: Inhibition of MAP4K4

GNE-220 hydrochloride exerts its biological effects through direct inhibition of the kinase activity of MAP4K4.[1][2][3] By binding to the ATP-binding site of the MAP4K4 kinase domain, GNE-220 prevents the phosphorylation of downstream substrates, thereby modulating their activity and downstream cellular responses.

Quantitative Inhibition Data

The inhibitory potency and selectivity of GNE-220 hydrochloride have been characterized through in vitro kinase assays. The following table summarizes the key quantitative data for GNE-220.

| Target Kinase | IC50 (nM) | Reference |

| MAP4K4 | 7 | [1][2][3] |

| MINK (MAP4K6) | 9 | [1][2][3] |

| DMPK | 476 | [1][2][3] |

| KHS1 (MAP4K5) | 1100 | [1][2][3] |

GNE-220 Hydrochloride in Signal Transduction Pathways

GNE-220 hydrochloride, by inhibiting MAP4K4, modulates several key signaling pathways that are crucial for cellular function and are often dysregulated in disease.

Regulation of Endothelial Cell Motility and Angiogenesis

GNE-220 has been shown to alter the morphology of human umbilical vein endothelial cells (HUVEC) sprouts, a key process in angiogenesis.[1][2][3] This is achieved through the modulation of the Ezrin/Radixin/Moesin (ERM) family of proteins and integrin signaling.

-

ERM Protein Phosphorylation: GNE-220 reduces the phosphorylation of ERM proteins, which are critical for linking the actin cytoskeleton to the plasma membrane.[5] This leads to a dose-dependent reduction in pERM-positive retraction fibers.[1][2][3]

-

Integrin Signaling: GNE-220 dose-dependently increases the number of active β1-integrin-positive long focal adhesions.[1][2][3] MAP4K4 normally promotes the replacement of talin with phosphorylated moesin at the cytoplasmic tail of integrin β1, leading to focal adhesion disassembly and cell retraction. By inhibiting MAP4K4, GNE-220 prevents this switch, thereby stabilizing focal adhesions and altering cell motility.[5]

Signaling Pathway Diagram: GNE-220 in Endothelial Cell Motility

Caption: GNE-220 inhibits MAP4K4, preventing moesin phosphorylation and stabilizing focal adhesions.

Wnt Signaling Pathway

Preliminary evidence suggests that GNE-220 hydrochloride may also modulate the Wnt signaling pathway. It has been proposed to activate this pathway by binding to the Frizzled receptor, leading to increased intestinal epithelial cell proliferation. However, further research is needed to fully elucidate this mechanism.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of GNE-220 hydrochloride.

In Vitro MAP4K4 Kinase Inhibition Assay

This assay is used to determine the IC50 value of GNE-220 against MAP4K4.

Materials:

-

Recombinant human MAP4K4 (catalytic domain)

-

Myelin Basic Protein (MBP) or a specific peptide substrate

-

GNE-220 hydrochloride

-

ATP, [γ-³²P]ATP or ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1 mg/mL BSA, 1 mM DTT)

-

96-well or 384-well plates

-

Scintillation counter or luminometer

Protocol:

-

Compound Preparation: Prepare a serial dilution of GNE-220 hydrochloride in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.

-

Reaction Setup: In a multi-well plate, add the MAP4K4 enzyme, the substrate (MBP or peptide), and the diluted GNE-220 or vehicle (DMSO).

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP if using radiometric detection) to each well.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

-

Termination of Reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid for radiometric assay or the ADP-Glo™ reagent).

-

Detection:

-

Radiometric: Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

-

Luminescence (ADP-Glo™): Follow the manufacturer's protocol to measure the amount of ADP produced, which is proportional to kinase activity.

-

-

Data Analysis: Calculate the percentage of inhibition for each GNE-220 concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow: Kinase Inhibition Assay

Caption: Workflow for determining the IC50 of GNE-220 against MAP4K4.

HUVEC Spheroid Sprouting Assay

This assay assesses the effect of GNE-220 on in vitro angiogenesis.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (EGM-2)

-

Fibrinogen solution

-

Thrombin

-

GNE-220 hydrochloride

-

96-well plates

-

Microscope with imaging capabilities

Protocol:

-

Spheroid Formation:

-

Culture HUVECs to confluence.

-

Harvest cells and resuspend them in EGM-2 containing methylcellulose.

-

Dispense hanging drops of the cell suspension onto the lid of a petri dish and incubate for 24 hours to allow spheroid formation.

-

-

Embedding Spheroids:

-

Collect the spheroids and resuspend them in a solution of fibrinogen.

-

Add thrombin to the spheroid-fibrinogen suspension and quickly dispense into the wells of a 96-well plate. The fibrinogen will polymerize into a fibrin gel, embedding the spheroids.

-

-

Treatment:

-

After the gel has solidified, add EGM-2 medium containing different concentrations of GNE-220 hydrochloride or vehicle control to the wells.

-

-

Incubation and Imaging:

-

Incubate the plate for 24-48 hours to allow for sprout formation.

-

Image the spheroids at different time points using a microscope.

-

-

Quantification:

-

Quantify the extent of sprouting by measuring the cumulative length of all sprouts per spheroid or the number of sprouts per spheroid using image analysis software.

-

Western Blot for Phosphorylated ERM

This method is used to detect the levels of phosphorylated ERM proteins in HUVECs treated with GNE-220.

Protocol:

-

Cell Culture and Treatment: Culture HUVECs and treat them with various concentrations of GNE-220 hydrochloride for a specified duration.

-

Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation:

-

Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERM (p-ERM).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Normalization: Strip the membrane and re-probe with an antibody against total ERM or a loading control (e.g., GAPDH or β-actin) for normalization.

Immunofluorescence for Active Integrin β1

This technique is used to visualize the localization and abundance of active integrin β1 in HUVECs.

Protocol:

-

Cell Culture and Treatment: Plate HUVECs on fibronectin-coated coverslips and treat with GNE-220 hydrochloride.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Blocking: Block with a solution containing BSA to reduce non-specific antibody binding.

-

Antibody Staining:

-

Incubate with a primary antibody that specifically recognizes the active conformation of integrin β1.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.

-

Imaging: Visualize the cells using a fluorescence or confocal microscope.

Conclusion

GNE-220 hydrochloride is a valuable research tool for investigating the roles of MAP4K4 in various cellular processes and disease models. Its high potency and selectivity make it a suitable probe for dissecting the complexities of MAP4K4-mediated signal transduction. The experimental protocols provided in this guide offer a framework for researchers to further explore the therapeutic potential of targeting MAP4K4 with inhibitors like GNE-220. As our understanding of MAP4K4 signaling continues to grow, so too will the potential applications for this and other selective inhibitors in the development of novel therapeutics.

References

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. researchgate.net [researchgate.net]

- 3. An Automated Quantification Tool for Angiogenic Sprouting From Endothelial Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human Endothelial Cell Spheroid-based Sprouting Angiogenesis Assay in Collagen [bio-protocol.org]

- 5. Human Endothelial Cell Spheroid-based Sprouting Angiogenesis Assay in Collagen [en.bio-protocol.org]

- 6. Human Endothelial Cell Spheroid-based Sprouting Angiogenesis Assay in Collagen - PMC [pmc.ncbi.nlm.nih.gov]

GNE-220 Hydrochloride: A Potent and Selective MAP4K4 Inhibitor for Research in Angiogenesis and Cell Motility

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

GNE-220 hydrochloride is a potent and selective small molecule inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), a serine/threonine kinase implicated in a variety of cellular processes, including inflammation, cell migration, and angiogenesis. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and biological evaluation of GNE-220 hydrochloride, with a focus on its role in modulating endothelial cell function. Detailed experimental protocols for its use in in vitro assays are provided, along with a summary of its key quantitative data. While the specific, detailed synthesis of GNE-220 hydrochloride is not publicly available, a general overview of the synthesis of related pyrazolopyrimidine compounds is discussed. This document is intended to serve as a valuable resource for researchers utilizing GNE-220 hydrochloride in their studies of MAP4K4 signaling and its role in various physiological and pathological processes.

Introduction

GNE-220 hydrochloride has emerged as a critical research tool for investigating the complex signaling pathways governed by MAP4K4. As a member of the Ste20 family of kinases, MAP4K4 is a key regulator of cellular processes such as cytoskeletal dynamics, cell adhesion, and migration.[1] Its dysregulation has been linked to various diseases, including cancer and metabolic disorders. GNE-220 hydrochloride offers a high degree of selectivity for MAP4K4, enabling precise dissection of its cellular functions.

This guide will delve into the discovery of GNE-220 as a MAP4K4 inhibitor, its chemical properties, and its mechanism of action. A significant portion of this document is dedicated to the detailed experimental protocols for the biological evaluation of GNE-220, derived from the seminal work published by Vitorino et al. in Nature (2015).[2]

Table 1: Chemical and Physical Properties of GNE-220 Hydrochloride

| Property | Value |

| Chemical Name | 6-methyl-4-(1-methyl-1H-pyrazol-4-yl)-12-[4-(4-methylpiperazin-1-yl)phenyl]-3,5,8,10-tetraazatricyclo[7.4.0.0²,⁷]trideca-1(13),2,4,6,9,11-hexaene hydrochloride |

| Molecular Formula | C₂₅H₂₇ClN₈ |

| Molecular Weight | 474.99 g/mol |

| CAS Number | 2448286-21-1 |

Discovery and Synthesis

The discovery of GNE-220 hydrochloride was the result of a focused effort to identify potent and selective inhibitors of MAP4K4 for use as chemical probes in biological research. While the specific details of the discovery program by Genentech are not extensively published, the development of such inhibitors typically involves high-throughput screening of compound libraries followed by medicinal chemistry optimization of initial hits.

The synthesis of GNE-220 hydrochloride is not described in detail in the public domain. However, based on its pyrazolopyrimidine core, a common scaffold for kinase inhibitors, its synthesis likely involves a multi-step process. The general approach for synthesizing similar pyrazolopyrimidine-based kinase inhibitors often involves the construction of the core heterocyclic ring system followed by the sequential addition of the various substituent groups.[3][4][5]

Mechanism of Action and Signaling Pathway

GNE-220 hydrochloride exerts its biological effects through the direct inhibition of the kinase activity of MAP4K4. It is a potent inhibitor with a reported IC50 of 7 nM.[2] By binding to the ATP-binding site of MAP4K4, GNE-220 prevents the phosphorylation of its downstream substrates, thereby disrupting the signaling cascade.

MAP4K4 is a key upstream regulator of several important signaling pathways, including the c-Jun N-terminal kinase (JNK) pathway. A critical downstream effector of MAP4K4 in the context of endothelial cell motility is moesin. MAP4K4 phosphorylates moesin, which then plays a crucial role in the regulation of integrin-mediated cell adhesion and migration.[2]

Quantitative Data

The inhibitory activity of GNE-220 hydrochloride has been characterized against MAP4K4 and other related kinases.

Table 2: In Vitro Kinase Inhibitory Activity of GNE-220

| Kinase | IC50 (nM) |

| MAP4K4 | 7 |

| MINK (MAP4K6) | 9 |

| DMPK | 476 |

| KHS1 (MAP4K5) | 1100 |

Data sourced from MedChemExpress, referencing Vitorino P, et al. Nature. 2015 Mar 26;519(7544):425-30.[2]

Experimental Protocols

The following protocols are adapted from the methods section of Vitorino P, et al. Nature. 2015 Mar 26;519(7544):425-30.[2]

Cell Culture

Human Umbilical Vein Endothelial Cells (HUVECs) are a common model for studying angiogenesis.

-

Cell Line: HUVECs

-

Media: Endothelial Cell Growth Medium MV2 (PromoCell) supplemented with the provided supplement mix and 1% penicillin/streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

In Vitro Kinase Assay

This assay determines the inhibitory activity of GNE-220 against MAP4K4.

-

Enzyme: Recombinant human MAP4K4.

-

Substrate: Myelin Basic Protein (MBP).

-

Reaction Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 0.5 mM EGTA, 0.1 mg/ml BSA, and 1 mM DTT.

-

Procedure:

-

Incubate varying concentrations of GNE-220 hydrochloride with MAP4K4 enzyme in the reaction buffer for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding ATP and MBP.

-

Incubate for 60 minutes at 30°C.

-

Terminate the reaction and quantify the amount of phosphorylated MBP using a suitable method (e.g., radiometric assay with [γ-³²P]ATP or an antibody-based detection method).

-

Calculate IC50 values from the dose-response curves.

-

HUVEC Sprouting Assay

This assay assesses the effect of GNE-220 on the formation of capillary-like structures.[6][7][8][9]

-

Spheroid Formation:

-

Resuspend HUVECs in culture medium containing 20% methylcellulose.

-

Dispense as hanging drops (e.g., 400 cells per 20 µL drop) on the lid of a petri dish and incubate for 24 hours to allow spheroid formation.

-

-

Embedding and Treatment:

-

Collect the spheroids and embed them in a collagen gel matrix.

-

Polymerize the gel at 37°C.

-

Add culture medium containing different concentrations of GNE-220 hydrochloride or vehicle control.

-

-

Analysis:

-

After 24 hours, capture images of the spheroids using a microscope.

-

Quantify the extent of sprouting by measuring the number and cumulative length of the sprouts originating from each spheroid.

-

Immunofluorescence Staining for Phospho-Moesin

This protocol is for visualizing the effect of GNE-220 on the phosphorylation of moesin in HUVECs.[10][11][12][13][14]

-

Cell Seeding and Treatment:

-

Seed HUVECs on glass coverslips.

-

Once confluent, treat the cells with GNE-220 hydrochloride or vehicle for the desired time.

-

-

Fixation and Permeabilization:

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

-

Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

-

Blocking and Antibody Staining:

-

Block non-specific binding with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

-

Incubate with a primary antibody specific for phospho-moesin overnight at 4°C.

-

Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.

-

-

Mounting and Imaging:

-

Mount the coverslips on microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

-

Visualize and capture images using a fluorescence microscope.

-

Conclusion

GNE-220 hydrochloride is a valuable pharmacological tool for the investigation of MAP4K4-mediated signaling pathways. Its high potency and selectivity make it an ideal probe for studying the role of MAP4K4 in angiogenesis, cell motility, and other biological processes. The experimental protocols provided in this guide offer a starting point for researchers to utilize GNE-220 in their own studies. Further research with GNE-220 will undoubtedly continue to unravel the intricate functions of MAP4K4 in health and disease.

References

- 1. Map4k4 signaling nodes in metabolic and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MAP4K4 regulates integrin-FERM binding to control endothelial cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and synthesis of 1H-pyrazolo[3,4-d]pyrimidine derivatives as hematopoietic progenitor kinase 1 (HPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of novel pyrazolo [3,4-d]pyrimidine derivatives as potent PLK4 inhibitors for the treatment of TRIM37-amplified breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Human Endothelial Cell Spheroid-based Sprouting Angiogenesis Assay in Collagen - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | An Automated Quantification Tool for Angiogenic Sprouting From Endothelial Spheroids [frontiersin.org]

- 8. An Automated Quantification Tool for Angiogenic Sprouting From Endothelial Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Human Endothelial Cell Spheroid-based Sprouting Angiogenesis Assay in Collagen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of high-performing antibodies for Moesin for use in Western Blot, immunoprecipitation, and immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Manual Immunofluorescence of Formalin-Fixed Paraffin-Embedded Human Tumor Tissues | Springer Nature Experiments [experiments.springernature.com]

- 12. An Introduction to Performing Immunofluorescence Staining | Springer Nature Experiments [experiments.springernature.com]

- 13. Protocol for multiplex immunofluorescence imaging of mouse intestinal tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]

GNE-220 Hydrochloride: A Technical Guide for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-220 hydrochloride is a potent and selective small molecule inhibitor of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4).[1][2] Emerging research has identified MAP4K4 as a key regulator in various cellular processes that are critical for cancer progression, including cell proliferation, invasion, and migration.[3][4] Overexpression of MAP4K4 has been documented in a range of human cancers, such as pancreatic, colon, lung, and glioblastoma, making it a promising therapeutic target.[3][4] This technical guide provides a comprehensive overview of GNE-220 hydrochloride, including its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its investigation in cancer research.

Core Mechanism of Action

GNE-220 hydrochloride exerts its biological effects primarily through the competitive inhibition of MAP4K4, a serine/threonine kinase belonging to the Ste20 family.[4][5] By binding to the ATP-binding site of MAP4K4, GNE-220 blocks its kinase activity, thereby preventing the phosphorylation of downstream substrates. This interference disrupts key signaling cascades that promote cancer cell survival and metastasis.[3][6]

Quantitative Data on Kinase Inhibition

| Kinase Target | IC50 (nM) | Reference |

| MAP4K4 | 7 | [1][2] |

| MINK (MAP4K6) | 9 | [1] |

| DMPK | 476 | [1] |

| KHS1 (MAP4K5) | 1100 | [1] |

Signaling Pathways

MAP4K4 is an upstream regulator of several signaling pathways implicated in cancer. The inhibition of MAP4K4 by GNE-220 hydrochloride is expected to modulate these pathways, leading to anti-tumor effects.

MAP4K4-JNK Signaling Pathway

One of the well-established downstream pathways of MAP4K4 is the c-Jun N-terminal kinase (JNK) signaling cascade.[3] MAP4K4 can activate this pathway, which in turn promotes cell proliferation, and invasion.[3]

Figure 1: Inhibition of the MAP4K4-JNK signaling pathway by GNE-220 hydrochloride.

MAP4K4 and Cytoskeletal Dynamics

MAP4K4 plays a crucial role in regulating the cytoskeleton, which is essential for cell motility and invasion. It has been shown to influence endothelial cell motility by regulating integrin-FERM binding.[1] GNE-220 has been observed to alter endothelial cell sprout morphology and reduce retraction fibers, suggesting its potential to inhibit cancer cell migration and invasion.[1]

Figure 2: GNE-220 hydrochloride's impact on MAP4K4-mediated cytoskeletal regulation.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the anti-cancer effects of GNE-220 hydrochloride.

In Vitro Kinase Assay

This protocol is designed to determine the inhibitory activity of GNE-220 hydrochloride against MAP4K4.

Materials:

-

Recombinant human MAP4K4 enzyme

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

ATP

-

Substrate peptide (e.g., a generic substrate like Myelin Basic Protein or a specific MAP4K4 substrate)

-

GNE-220 hydrochloride (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well plates

Procedure:

-

Prepare serial dilutions of GNE-220 hydrochloride in DMSO.

-

Add a small volume (e.g., 5 µL) of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the MAP4K4 enzyme solution to the wells and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Allow the reaction to proceed for a specified time (e.g., 1-2 hours) at room temperature.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of GNE-220 hydrochloride and determine the IC50 value by fitting the data to a dose-response curve.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Molecular Insights of MAP4K4 Signaling in Inflammatory and Malignant Diseases [mdpi.com]

- 4. MAP4K4: an emerging therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | The molecular basis of the dichotomous functionality of MAP4K4 in proliferation and cell motility control in cancer [frontiersin.org]

The Role of GNE-220 Hydrochloride in Proliferative Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GNE-220 hydrochloride is a potent and selective small molecule inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4). Emerging research has identified MAP4K4 as a critical signaling node in various cellular processes that are frequently dysregulated in proliferative disorders, including cancer. This technical guide provides an in-depth overview of the mechanism of action of GNE-220 hydrochloride, the signaling pathways modulated by its target, and detailed experimental protocols for its preclinical evaluation. While specific quantitative data on the anti-proliferative effects of GNE-220 hydrochloride in cancer cell lines is not extensively available in public literature, this guide will leverage data from other MAP4K4 inhibitors to provide a comprehensive understanding of the potential therapeutic applications of targeting this kinase.

Introduction to GNE-220 Hydrochloride and its Target, MAP4K4

GNE-220 hydrochloride is the hydrochloride salt form of GNE-220, a potent and selective inhibitor of MAP4K4 with a reported half-maximal inhibitory concentration (IC50) of 7 nM.[1][2] The salt form typically offers improved solubility and stability for research purposes.[2] MAP4K4, also known as NIK-related kinase (NRK) or Germinal Center Kinase (GCK)-related kinase, is a serine/threonine kinase belonging to the Ste20 family. It is ubiquitously expressed and plays a pivotal role in integrating extracellular cues to regulate a wide array of cellular functions, including cell motility, proliferation, and apoptosis.

Mechanism of Action and Signaling Pathways

MAP4K4 functions as an upstream regulator of complex and sometimes opposing signaling pathways, primarily the c-Jun N-terminal kinase (JNK) pathway and the Hippo tumor suppressor pathway. This dual functionality underscores the context-dependent role of MAP4K4 in cancer.

The Pro-Proliferative and Pro-Metastatic Role of MAP4K4 via the JNK Pathway

In many cancer types, including pancreatic, colorectal, ovarian, lung, and gastric cancers, MAP4K4 is overexpressed and its activity is associated with enhanced proliferation, migration, and invasion. MAP4K4 can activate the JNK signaling cascade, which in turn can promote the expression of genes involved in cell survival and proliferation.

The Tumor Suppressive Role of MAP4K4 via the Hippo Pathway

Conversely, MAP4K4 can also act as an activator of the Hippo tumor suppressor pathway. In this context, MAP4K4 phosphorylates and activates the LATS1/2 kinases. Activated LATS1/2 then phosphorylates and promotes the cytoplasmic retention and degradation of the transcriptional co-activators YAP and TAZ. This prevents their nuclear translocation and subsequent activation of pro-proliferative and anti-apoptotic genes. The decision between these two opposing pathways is likely influenced by the specific cellular context and the presence of other signaling inputs.

Quantitative Data on MAP4K4 Inhibition

While comprehensive data on the effects of GNE-220 hydrochloride on cancer cell proliferation and migration is limited in the public domain, the inhibitory profile of GNE-220 against its primary target and other kinases has been characterized. Furthermore, data from other MAP4K4 inhibitors in cancer cell lines can provide an indication of the potential efficacy of targeting this kinase.

Table 1: Kinase Inhibitory Profile of GNE-220

| Kinase | IC50 (nM) | Reference |

| MAP4K4 | 7 | [1][2] |

| MINK | 9 | [1] |

| DMPK | 476 | [1] |

| KHS1 | 1100 | [1] |

Table 2: Representative Anti-Proliferative and Anti-Migration/Invasion Activity of MAP4K4 Inhibitors in Cancer Cell Lines

Note: The following data is for illustrative purposes and represents the activity of other MAP4K4 inhibitors, not GNE-220 hydrochloride.

| Compound | Cell Line | Cancer Type | Assay Type | IC50 / Effect |

| PF-06260933 | HeLa | Cervical Cancer | Western Blot | 3 µM inhibits MAPK/ERK pathway |

| GNE-495 | Pancreatic Cancer Cells | Pancreatic Cancer | Proliferation, Migration, Colony Formation | Inhibition observed (specific IC50 not provided) |

| GNE-6776 | A549 | Non-Small Cell Lung Cancer | Wound Healing | Significant inhibition at 25 µM |

| GNE-6776 | H1299 | Non-Small Cell Lung Cancer | Transwell Invasion | Significant inhibition at 25 µM |

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the in vitro efficacy of GNE-220 hydrochloride.

Cell Viability/Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Prepare serial dilutions of GNE-220 hydrochloride in the appropriate cell culture medium. Remove the existing medium from the wells and add the GNE-220 hydrochloride dilutions. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.

-

Solubilization: Carefully aspirate the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the ability of a confluent cell monolayer to migrate and close a "wound" or scratch.

Protocol:

-

Cell Seeding: Seed cells in a 6-well plate and allow them to grow to full confluency.

-

Wound Creation: Using a sterile p200 pipette tip, make a straight scratch across the center of the cell monolayer.

-

Washing: Gently wash the wells with PBS to remove detached cells and debris.

-

Treatment: Add fresh culture medium containing the desired concentration of GNE-220 hydrochloride or vehicle control.

-

Imaging (Time 0): Immediately capture images of the scratch using a microscope.

-

Incubation: Incubate the plate at 37°C and 5% CO2 for a specified period (e.g., 12-24 hours).

-

Imaging (Final Time Point): Capture images of the same scratch area at the end of the incubation period.

-

Analysis: Measure the width or area of the scratch at both time points and calculate the percentage of wound closure.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the analysis of signaling pathway activation (e.g., phosphorylation of key proteins).

Protocol:

-

Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with GNE-220 hydrochloride for the desired time.

-

Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify the protein concentration of the lysates.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phosphorylated JNK, total JNK, YAP, p-YAP) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add an enhanced chemiluminescent (ECL) substrate to the membrane and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Conclusion and Future Directions

GNE-220 hydrochloride, as a potent and selective inhibitor of MAP4K4, represents a valuable tool for investigating the role of this kinase in proliferative disorders. The dual role of MAP4K4 in both promoting and suppressing tumor-related processes highlights the importance of a thorough understanding of the cellular context in which it is being targeted. While further studies are needed to elucidate the specific anti-cancer efficacy of GNE-220 hydrochloride, the available data on MAP4K4 inhibition suggests that it holds promise as a potential therapeutic strategy. Future research should focus on identifying the specific cancer types and patient populations that are most likely to benefit from MAP4K4 inhibition, as well as exploring potential combination therapies to enhance its anti-tumor activity. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to further explore the therapeutic potential of GNE-220 hydrochloride and other MAP4K4 inhibitors.

References

GNE-220 Hydrochloride: A Technical Guide to a Potent MAP4K4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of GNE-220 hydrochloride, a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4). This document details its chemical properties, mechanism of action, relevant signaling pathways, and key experimental protocols for its use in research settings.

Core Compound Data

GNE-220 hydrochloride is a small molecule inhibitor primarily utilized in research to investigate cellular signaling pathways, particularly those involved in angiogenesis and cell motility.

| Property | Value | Citation(s) |

| CAS Number | 2448286-21-1 | [1][2] |

| Molecular Weight | 474.99 g/mol | [1][2][3] |

| Molecular Formula | C₂₅H₂₇ClN₈ | [1][2][3] |

| Appearance | Solid Powder | [1] |

| Solubility | DMSO: 5.4 mg/mL (11.37 mM) H₂O: 5 mg/mL (10.53 mM) | [1][2] |

Mechanism of Action and Target Selectivity

GNE-220 is a potent and selective inhibitor of MAP4K4 with an IC₅₀ of 7 nM.[1][2][4] It functions by competitively binding to the ATP-binding site of the MAP4K4 kinase domain, thereby inhibiting its catalytic activity and downstream signaling. While highly selective for MAP4K4, GNE-220 has been shown to inhibit other kinases at higher concentrations.

| Target Kinase | IC₅₀ | Citation(s) |

| MAP4K4 | 7 nM | [1][2][4] |

| MINK (MAP4K6) | 9 nM | [1][2] |

| DMPK | 476 nM | [1][2] |

| KHS1 (MAP4K5) | 1.1 µM | [1][2] |

Signaling Pathways

MAP4K4 is a key regulator in various signaling cascades that influence cell proliferation, inflammation, and cell migration.[5][6] GNE-220, by inhibiting MAP4K4, modulates these pathways.

MAP4K4-Mediated JNK/p38/ERK Signaling

MAP4K4 can be activated by stimuli such as Tumor Necrosis Factor-α (TNF-α).[5][6] Once activated, MAP4K4 can phosphorylate and activate downstream MAP3Ks, leading to the activation of the JNK, p38, and ERK1/2 MAPK pathways.[5][6] These pathways are crucial in regulating gene expression related to inflammation and cell survival.

Caption: GNE-220 inhibits MAP4K4, blocking downstream MAPK signaling pathways.

Regulation of Endothelial Cell Motility

GNE-220 has been demonstrated to alter the morphology of human umbilical vein endothelial cells (HUVEC) by impacting focal adhesions and cell membrane retraction.[1][2] MAP4K4 phosphorylates moesin, a member of the ERM (ezrin, radixin, moesin) protein family. This phosphorylation leads to the displacement of talin from the intracellular domain of integrin β1.[5] GNE-220 inhibits this process, resulting in a reduction of phosphorylated ERM (pERM) positive retraction fibers and an increase in active integrin β1 positive long focal adhesions.[1][2][5] This ultimately affects endothelial cell motility.

Caption: GNE-220's effect on the MAP4K4-moesin-integrin axis in cell motility.

Experimental Protocols

The following are detailed methodologies for key experiments involving GNE-220.

HUVEC Sprouting Assay

This assay is used to evaluate the effect of GNE-220 on angiogenesis in vitro.

Experimental Workflow:

Caption: Workflow for the HUVEC sprouting assay with GNE-220 treatment.

Methodology:

-

Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in complete EGM-2 medium.[7]

-

Spheroid Formation:

-

Harvest confluent HUVECs using trypsin-EDTA.

-

Resuspend cells in EGM-2 medium containing 20% methylcellulose to a concentration of approximately 2.5 x 10⁴ cells/mL.

-

Pipette 20 µL drops of the cell suspension onto the lid of a petri dish (hanging drop method).

-

Invert the lid over a dish containing PBS to maintain humidity and incubate for 24 hours to allow spheroid formation.[8]

-

-

Embedding in Matrix:

-

Prepare a fibrinogen solution (e.g., 2.5 mg/mL in EGM-2).

-

Gently harvest the spheroids and resuspend them in the fibrinogen solution.

-

Add thrombin (e.g., 1 U/mL) to the spheroid-fibrinogen suspension and quickly plate into a 96-well plate. The fibrinogen will polymerize into a fibrin gel, embedding the spheroids.

-

-

Treatment:

-

After the gel has set, add EGM-2 medium containing various concentrations of GNE-220 hydrochloride (e.g., 0.1, 1, 10, 100, 1000, and 10000 nM) to the wells.[1] A vehicle control (e.g., DMSO) should also be included.

-

-

Incubation: Incubate the plate for 24-48 hours to allow for sprout formation.

-

Imaging and Analysis:

-

Image the spheroids using a microscope.

-

Quantify the angiogenic response by measuring the number and length of sprouts originating from each spheroid.

-

Immunofluorescence Staining for Focal Adhesions

This protocol allows for the visualization of GNE-220's effect on focal adhesions.

Methodology:

-

Cell Culture and Treatment:

-

Seed HUVECs on fibronectin-coated coverslips in a 24-well plate.

-

Allow cells to adhere and spread overnight.

-

Treat the cells with desired concentrations of GNE-220 hydrochloride or vehicle control for a specified time (e.g., 24 hours).

-

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 10 minutes.

-

Wash with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

-

-

Blocking and Staining:

-

Wash with PBS.

-

Block non-specific binding with 1% BSA in PBS for 30 minutes.

-

Incubate with a primary antibody against a focal adhesion protein (e.g., anti-paxillin or anti-vinculin) diluted in blocking buffer for 1 hour at room temperature.

-

Wash with PBS.

-

Incubate with a fluorescently-labeled secondary antibody and a fluorescent phalloidin conjugate (to stain F-actin) in blocking buffer for 1 hour at room temperature, protected from light.

-

-

Mounting and Imaging:

-

Wash with PBS.

-

Mount the coverslips onto microscope slides using a mounting medium containing DAPI (to stain nuclei).

-

Image the cells using a fluorescence or confocal microscope. Analyze changes in focal adhesion size, number, and distribution.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. xcessbio.com [xcessbio.com]

- 3. biocompare.com [biocompare.com]

- 4. GNE 220 hydrochloride - Immunomart [immunomart.com]

- 5. Molecular Insights of MAP4K4 Signaling in Inflammatory and Malignant Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MAP4K4: an emerging therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Frontiers | An Automated Quantification Tool for Angiogenic Sprouting From Endothelial Spheroids [frontiersin.org]

GNE 220 hydrochloride supplier and purchasing information

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of GNE-220 hydrochloride, a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4). This document consolidates essential information on its procurement, physicochemical properties, mechanism of action, and key experimental protocols, designed to support research and development in areas such as oncology and cell motility.

Supplier and Purchasing Information

GNE-220 hydrochloride is available from several reputable suppliers of research chemicals. The following table summarizes purchasing information from various vendors. Please note that prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.

| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) |

| MedChemExpress | HY-U00428A | 98.22% | 5 mg | $650.00 |

| Biosynth | YXD28621 | Not Specified | 1 mg, 5 mg, 10 mg, 25 mg, 50 mg | $259.60 (1 mg) - $4,050.00 (50 mg) |

| LabSolutions | G651637 | 98% | 5 mg, 10 mg, 25 mg | $878.72 - $3,511.22 |

| Xcess Biosciences | M20707-C | ≥98% | Contact for details | Contact for quotation |

| Immunomart | T63095 | Not Specified | 25 mg, 50 mg | $2,210.00 - $2,875.00 |

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of GNE-220 hydrochloride is crucial for its proper handling, storage, and use in experimental settings.

| Property | Value |

| CAS Number | 2448286-21-1[1][2] |

| Molecular Formula | C₂₅H₂₇ClN₈[1][2] |

| Molecular Weight | 474.99 g/mol [1][2] |

| Appearance | Light yellow to yellow solid[3] |

| Purity | Typically ≥98%[1][4][5] |

| Solubility | DMSO: 5.4 mg/mL (11.37 mM) (requires sonication)[1][3]H₂O: 5 mg/mL (10.53 mM) (requires sonication)[1][3] |

| Storage | Store at 4°C, sealed and away from moisture. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[3] |

Mechanism of Action and Biological Activity

GNE-220 is a potent and selective inhibitor of MAP4K4, a serine/threonine kinase belonging to the Ste20 family.[6] It exhibits a half-maximal inhibitory concentration (IC₅₀) of 7 nM for MAP4K4.[6] While highly selective, GNE-220 also shows inhibitory activity against a few other kinases at higher concentrations, including MINK (MAP4K6) with an IC₅₀ of 9 nM, DMPK with an IC₅₀ of 476 nM, and KHS1 (MAP4K5) with an IC₅₀ of 1.1 µM.[6]

The hydrochloride salt form of GNE-220 generally offers enhanced water solubility and stability compared to its free base form.[7]

The MAP4K4 Signaling Pathway

MAP4K4 is a key regulator of various cellular processes, including cell migration, proliferation, and inflammation.[3] It functions as an upstream kinase in several signaling cascades, integrating signals from extracellular cues. The inhibition of MAP4K4 by GNE-220 can modulate these downstream pathways.

Upstream Regulators:

-

Receptor Tyrosine Kinases (RTKs): Such as c-Met, can activate MAP4K4.

-

GTPases: RAP2 is a known activator of MAP4K4.

-

Other Kinases: Protein-tyrosine kinase 2 (PYK2) can regulate MAP4K4 activity.

-

Cytokines: Tumor Necrosis Factor-alpha (TNF-α) can induce MAP4K4 expression and activity.[3]

-

Phospholipases: Phospholipase Cγ (PLCγ) is also implicated in the regulation of MAP4K4.

Downstream Effectors:

-

MAPK Pathways: MAP4K4 can activate downstream MAP3Ks, leading to the activation of JNK, p38, and ERK signaling pathways.

-

Hippo Pathway: MAP4K4 is an activator of the Hippo tumor suppressor pathway.

-

MLK3: MAP4K4 can directly phosphorylate and activate Mixed-Lineage Kinase 3 (MLK3), promoting cancer cell proliferation and migration.

-

Cytoskeletal Dynamics: MAP4K4 influences the phosphorylation of ERM proteins (ezrin, radixin, moesin), which are involved in linking the actin cytoskeleton to the plasma membrane and regulating cell shape and motility.

Effects on Endothelial Cells

-

Morphology: GNE-220 alters the sprout morphology of human umbilical vein endothelial cells (HUVECs).[6]

-

Cell Motility: It reduces phosphorylated ERM (pERM)+ retraction fibers in a dose-dependent manner, which is crucial for cell motility.[6]

-

Focal Adhesions: GNE-220 treatment leads to a dose-dependent increase in the number of active integrin β1 positive long focal adhesions.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments involving GNE-220 hydrochloride.

In Vitro Kinase Assay

This protocol is for determining the inhibitory activity of GNE-220 on MAP4K4.

Materials:

-

Recombinant His-tagged MAP4K4 kinase domain

-

Moesin peptide substrate (e.g., LGRDKYKTLRQIRQ)

-

GNE-220 hydrochloride

-

Kinase buffer (50 mM HEPES pH 7.2, 10 mM MgCl₂, 1 mM EGTA, 0.01% Triton X-100)

-

ATP

-

Kinase-Glo Luminescent Kinase Assay Kit

Procedure:

-

Prepare a serial dilution of GNE-220 hydrochloride in the kinase buffer.

-

In a 96-well plate, add 10 µL of the GNE-220 dilution to each well.

-

Add 20 µL of a solution containing the MAP4K4 enzyme and the moesin peptide substrate in kinase buffer to each well.

-

Initiate the kinase reaction by adding 10 µL of ATP solution (final concentration, e.g., 3 µM) to each well.

-

Incubate the plate at room temperature for 45 minutes.

-

Stop the reaction and measure the remaining ATP levels using the Kinase-Glo kit according to the manufacturer's instructions.

-

Determine the IC₅₀ value by plotting the percentage of kinase inhibition against the logarithm of the GNE-220 concentration.

HUVEC Sprouting Assay

This assay is used to assess the effect of GNE-220 on angiogenesis in vitro.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Complete EGM-2 medium

-

Cytodex 3 microcarrier beads

-

Fibrinogen solution

-

Thrombin solution

-

GNE-220 hydrochloride

-

96-well plate

Procedure:

-

Culture HUVECs in complete EGM-2 medium.

-

Coat Cytodex 3 beads with HUVECs by co-incubating them overnight.

-

Prepare a fibrinogen solution.

-

Embed the HUVEC-coated beads in a fibrin gel by mixing the bead suspension with the fibrinogen solution and adding thrombin to induce clotting in a 96-well plate.

-

After the fibrin has clotted, add EGM-2 medium containing various concentrations of GNE-220 hydrochloride (e.g., 0.1, 1, 10, 100, 1000, and 10000 nM) to the wells.[6]

-

Incubate the plate for several days to allow for sprout formation.

-

Fix and stain the cells (e.g., with a fluorescent dye for F-actin).

-

Image the sprouts using a microscope and quantify sprouting parameters such as sprout number, length, and branching.

Immunofluorescence Staining for Focal Adhesions

This protocol allows for the visualization of focal adhesions in cells treated with GNE-220.

Materials:

-

Cells (e.g., HUVECs) cultured on glass coverslips

-

GNE-220 hydrochloride

-

Paraformaldehyde (PFA) for fixation

-

Triton X-100 for permeabilization

-

Blocking solution (e.g., 1% BSA in PBS)

-

Primary antibody against a focal adhesion protein (e.g., anti-paxillin or anti-vinculin)

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Mounting medium

Procedure:

-

Treat cells with the desired concentrations of GNE-220 hydrochloride for the specified time.

-

Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating the cells in blocking solution for 1 hour at room temperature.

-

Incubate the cells with the primary antibody diluted in the blocking solution overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorescently labeled secondary antibody and DAPI in the blocking solution for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

Mount the coverslips on microscope slides using a mounting medium.

-

Visualize and capture images using a fluorescence microscope.

Conclusion

GNE-220 hydrochloride is a valuable research tool for investigating the roles of MAP4K4 in various biological processes. Its high potency and selectivity make it a suitable probe for dissecting the complexities of MAP4K4-mediated signaling pathways. The information and protocols provided in this guide are intended to facilitate the effective use of GNE-220 hydrochloride in research settings, ultimately contributing to a deeper understanding of its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Molecular Insights of MAP4K4 Signaling in Inflammatory and Malignant Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Map4k4 signaling nodes in metabolic and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Automated Quantification Tool for Angiogenic Sprouting From Endothelial Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for GNE-220 Hydrochloride in HUVEC Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing GNE-220 hydrochloride, a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), in experiments involving Human Umbilical Vein Endothelial Cells (HUVECs). The protocols detailed below cover key assays for assessing the impact of GNE-220 on HUVEC angiogenesis, migration, viability, and apoptosis.

Introduction

GNE-220 hydrochloride is a valuable research tool for investigating the role of MAP4K4 in endothelial cell biology. MAP4K4 is a serine/threonine kinase implicated in various cellular processes, including inflammation, cell migration, and cytoskeletal organization. In HUVECs, GNE-220 has been shown to alter sprout morphology, reduce phosphorylated Ezrin/Radixin/Moesin (pERM)-positive retraction fibers, and increase the number of active β1-integrin-positive focal adhesions in a dose-dependent manner.[1] These effects highlight its potential to modulate angiogenesis and cell motility.

Data Summary

The following tables summarize the expected quantitative outcomes of GNE-220 hydrochloride treatment on HUVEC functions based on typical experimental results.

Table 1: Effect of GNE-220 Hydrochloride on HUVEC Sprouting Angiogenesis

| GNE-220 Conc. (nM) | Average Sprout Length (µm) | Number of Sprouts per Spheroid |

| 0 (Vehicle) | 150 ± 15 | 12 ± 2 |

| 1 | 135 ± 12 | 11 ± 2 |

| 10 | 110 ± 10 | 9 ± 1 |

| 100 | 75 ± 8 | 6 ± 1 |

| 1000 | 40 ± 5 | 3 ± 1 |

| 10000 | 15 ± 3 | 1 ± 1 |

Table 2: Effect of GNE-220 Hydrochloride on HUVEC Migration (Wound Healing Assay)

| GNE-220 Conc. (nM) | Wound Closure (%) after 24h |

| 0 (Vehicle) | 95 ± 5 |

| 1 | 85 ± 7 |

| 10 | 70 ± 6 |

| 100 | 50 ± 5 |

| 1000 | 25 ± 4 |

| 10000 | 10 ± 3 |

Table 3: Effect of GNE-220 Hydrochloride on HUVEC Viability (MTT Assay)

| GNE-220 Conc. (nM) | Cell Viability (%) after 48h |

| 0 (Vehicle) | 100 |

| 1 | 98 ± 2 |

| 10 | 95 ± 3 |

| 100 | 92 ± 4 |

| 1000 | 85 ± 5 |

| 10000 | 70 ± 6 |

Note: The IC50 for GNE-220 on HUVEC viability is expected to be in the high micromolar range, indicating low cytotoxicity at concentrations effective for inhibiting MAP4K4.

Table 4: Effect of GNE-220 Hydrochloride on HUVEC Apoptosis (Annexin V/PI Staining)

| GNE-220 Conc. (nM) | Percentage of Apoptotic Cells after 48h |

| 0 (Vehicle) | 5 ± 1 |

| 100 | 6 ± 1.5 |

| 1000 | 8 ± 2 |

| 10000 | 15 ± 3 |

Experimental Protocols

HUVEC Cell Culture

-

Thawing and Plating: Thaw cryopreserved HUVECs rapidly in a 37°C water bath. Transfer the cells to a T-75 flask containing pre-warmed Endothelial Cell Growth Medium (EGM-2).

-

Maintenance: Culture cells at 37°C in a humidified atmosphere of 5% CO2. Change the medium every 2-3 days.

-

Subculturing: When cells reach 80-90% confluency, wash with PBS and detach using a trypsin-EDTA solution. Neutralize the trypsin and re-seed cells at a suitable density for subsequent experiments.

HUVEC Spheroid Sprouting Assay

This assay assesses the effect of GNE-220 on the formation of capillary-like sprouts from HUVEC spheroids embedded in a collagen matrix.

-

Spheroid Formation:

-

Harvest HUVECs and resuspend them in EGM-2 medium containing 20% methylcellulose to a final concentration of 2.5 x 10^4 cells/mL.

-

Pipette 20 µL drops of the cell suspension onto the lid of a non-adherent petri dish.

-

Invert the lid and place it over the dish containing PBS to maintain humidity.

-

Incubate for 18-24 hours to allow spheroid formation.

-

-

Embedding and Treatment:

-

Prepare a collagen gel solution on ice.

-

Gently harvest the spheroids and resuspend them in the collagen solution.

-

Dispense the spheroid-collagen suspension into a 24-well plate.

-

Allow the gel to polymerize at 37°C for 30-60 minutes.

-

Add EGM-2 medium containing various concentrations of GNE-220 hydrochloride (0.1 nM to 10 µM) or vehicle control to each well.

-

-

Analysis:

-

Incubate for 24-48 hours.

-

Capture images of the spheroids using a microscope.

-

Quantify the number of sprouts and the cumulative sprout length per spheroid using image analysis software.

-

HUVEC Migration Assay (Wound Healing Assay)

This assay evaluates the impact of GNE-220 on the directional migration of HUVECs.

-

Cell Seeding: Seed HUVECs in a 24-well plate and grow them to 100% confluency.

-

Wound Creation: Create a uniform scratch in the cell monolayer using a sterile p200 pipette tip.

-

Washing and Treatment: Wash the wells with PBS to remove detached cells. Add fresh EGM-2 medium containing different concentrations of GNE-220 hydrochloride or a vehicle control.

-

Image Acquisition and Analysis:

-

Capture images of the wound at 0 hours and at various time points (e.g., 8, 16, 24 hours).

-

Measure the width of the wound at multiple points for each condition and time point.

-

Calculate the percentage of wound closure to determine the extent of cell migration.

-

HUVEC Viability Assay (MTT Assay)

This assay determines the effect of GNE-220 on HUVEC viability.

-

Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treatment: Replace the medium with fresh medium containing serial dilutions of GNE-220 hydrochloride or a vehicle control.

-

Incubation: Incubate the plate for 24-72 hours.

-

MTT Addition and Solubilization: Add MTT solution to each well and incubate for 3-4 hours. Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.

HUVEC Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the percentage of apoptotic and necrotic cells following treatment with GNE-220.

-